

## Application Notes and Protocols for Utilizing PolQi2 in Genome Editing

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Precision in genome editing is paramount for both basic research and therapeutic applications. The cellular DNA repair machinery, however, often counteracts the desired precise modifications, leading to a heterogeneous mix of outcomes, including insertions, deletions (indels), and off-target mutations. Polymerase Theta (Pol0), a key enzyme in the error-prone Microhomology-Mediated End Joining (MMEJ) pathway, is a significant contributor to these undesired events.[1][2][3] **PolQi2**, a small molecule inhibitor of the helicase domain of Pol0, has emerged as a powerful tool to enhance the precision of CRISPR-based genome editing.[4] [5] By suppressing MMEJ, **PolQi2**, particularly when used in conjunction with a DNA-dependent protein kinase (DNA-PK) inhibitor (a strategy termed "2iHDR"), shifts the balance of DNA repair towards high-fidelity Homology-Directed Repair (HDR).[5][6] This results in a significant increase in the efficiency of precise gene insertions and a reduction in off-target effects.[5][7] These application notes provide a comprehensive guide, including detailed protocols and quantitative data, for the effective use of **PolQi2** in genome editing experiments.

# Mechanism of Action: Enhancing Precision by Inhibiting Polymerase Theta

DNA double-strand breaks (DSBs) induced by CRISPR-Cas9 can be repaired by several competing pathways within the cell. The two major pathways are the precise but less efficient



Homology-Directed Repair (HDR) and the efficient but error-prone Non-Homologous End Joining (NHEJ).[8] An alternative, highly mutagenic pathway is Microhomology-Mediated End Joining (MMEJ), which is critically dependent on Polymerase Theta (Pol0).[1][2][3] Pol0 utilizes short stretches of microhomology to join broken DNA ends, often leading to deletions and other genomic rearrangements.[2][3]

**PolQi2** is a potent and specific inhibitor of the N-terminal helicase domain of Polθ.[4][5] By inhibiting this helicase activity, **PolQi2** effectively blocks the MMEJ pathway.[4] When combined with an inhibitor of DNA-PK, a key component of the NHEJ pathway (e.g., AZD7648), the cellular repair of DSBs is funneled towards the desired HDR pathway, especially when a donor template is provided.[5][6] This dual inhibition strategy, termed 2iHDR, significantly boosts the efficiency of precise, template-mediated gene editing while concurrently reducing the frequency of unwanted indels and off-target mutations.[5][6]

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## **Quantitative Data Summary**



The following tables summarize the quantitative effects of **PolQi2**, typically in combination with a DNA-PK inhibitor, on genome editing outcomes in various cell lines.

Table 1: Enhancement of Precise Gene Insertion with 2iHDR (PolQi2 + DNA-PKi)

Cell Line	Target Locus	Fold Increase in HDR Efficiency (vs. DMSO)	Reference
HEK293T	HBEGF	~4-fold	[5]
HeLa	HiBiT Tagging	~3 to 5-fold	[5]
Jurkat	HiBiT Tagging	~4 to 6-fold	[5]
hiPSC	gMej	Not directly quantified as fold-increase, but significant shift from indels to HDR	[5][9]

Table 2: Reduction of Off-Target Effects with 2iHDR

Cell Line	sgRNA	Reduction in Off- Target Indels (vs. DMSO)	Reference
HEK293T	HEK3	Significant reduction across multiple off-target sites	[5]
HEK293T	HEK4	Significant reduction across multiple off- target sites	[5]

Table 3: Effect of 2iHDR on Prime Editing Outcomes

| Cell Line | Prime Editor System | Effect on Precise Editing | Effect on Indels | Reference | | :--- | :--- | :--- | | HEK293T | PEn | Maintained or slightly increased | Significantly reduced |[10] [11] | HeLa | PEn | Maintained or slightly increased | Significantly reduced |[10][11] |



### **Experimental Protocols**

This section provides detailed protocols for a typical genome editing experiment using **PolQi2** in combination with a DNA-PK inhibitor.

## Protocol 1: Preparation of PolQi2 and DNA-PK Inhibitor Stock Solutions

- PolQi2 Stock Solution:
  - Dissolve PolQi2 powder in DMSO to create a 10 mM stock solution.
  - Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
- DNA-PK Inhibitor (e.g., AZD7648) Stock Solution:
  - Dissolve the DNA-PK inhibitor in DMSO to create a 10 mM stock solution.
  - Aliquot and store at -20°C.

#### **Protocol 2: Cell Culture and Transfection**

This protocol is optimized for HEK293T cells but can be adapted for other cell lines.

- Cell Seeding:
  - One day prior to transfection, seed HEK293T cells in a 24-well plate at a density of 1 x 10<sup>-5</sup> cells per well in 500 μL of complete growth medium (e.g., DMEM with 10% FBS).
  - Ensure cells are evenly distributed and reach 70-80% confluency at the time of transfection.
- Inhibitor Pre-treatment:
  - Three hours before transfection, add the inhibitors to the cell culture medium.
  - $\circ$  For a final concentration of 3  $\mu$ M **PolQi2** and 1  $\mu$ M DNA-PKi, add the appropriate volume of the 10 mM stock solutions to the 500  $\mu$ L of media in each well.



- Include a DMSO-only control well.
- Transfection:
  - Prepare the transfection mix according to the manufacturer's protocol (e.g., using Lipofectamine 3000).
  - For a single well in a 24-well plate, a typical transfection mix may include:
    - 250 ng of Cas9-expressing plasmid
    - 100 ng of sgRNA-expressing plasmid
    - 250 ng of donor DNA template (for HDR experiments)
  - Add the transfection mix dropwise to the cells.
  - Gently rock the plate to ensure even distribution.
- Post-transfection Incubation:
  - Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
  - The medium containing the inhibitors can be left on the cells for the duration of the experiment.

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// Edges start -> seed\_cells; seed\_cells -> pretreat; pretreat -> transfect; transfect -> incubate; incubate -> harvest; harvest -> pcr; pcr -> sequencing; sequencing -> analysis; analysis -> end; } Caption: General experimental workflow for using PolQi2 in genome editing.

### **Protocol 3: Analysis of Genome Editing Outcomes**

- Genomic DNA Extraction:
  - After 48-72 hours of incubation, harvest the cells.
  - Extract genomic DNA using a commercially available kit according to the manufacturer's instructions.
- PCR Amplification:
  - Design primers to amplify a ~400-800 bp region surrounding the target locus.
  - Perform PCR using a high-fidelity polymerase.
- Next-Generation Sequencing (NGS):
  - Purify the PCR products.
  - Prepare sequencing libraries and perform amplicon deep sequencing.
- Data Analysis:
  - Use software such as CRISPResso2 or TIDE to analyze the sequencing data.
  - Quantify the percentage of reads corresponding to:
    - Precise HDR events
    - Insertions and deletions (indels)
    - Unedited wild-type sequence

### **Protocol 4: Off-Target Analysis**



- · Prediction of Off-Target Sites:
  - Use in silico tools to predict potential off-target sites for the specific sgRNA used.[12]
- Amplification and Sequencing of Off-Target Loci:
  - Design primers to amplify the predicted off-target loci from the same genomic DNA samples.
  - Perform amplicon deep sequencing for each off-target site.
- Analysis of Off-Target Editing:
  - Analyze the sequencing data to quantify the frequency of indels at each off-target site.
  - Compare the off-target editing frequencies between the 2iHDR-treated samples and the DMSO control.

## **Troubleshooting and Considerations**

- Cell Viability: While PolQi2 and DNA-PK inhibitors are generally well-tolerated at the
  recommended concentrations, it is advisable to perform a dose-response curve to determine
  the optimal, non-toxic concentrations for your specific cell line.[4]
- Inhibitor Potency: Ensure the inhibitors are of high quality and have been stored correctly to maintain their potency.
- Transfection Efficiency: Optimize transfection conditions for your cell line to ensure efficient delivery of the genome editing components.
- Donor Template Design: For HDR-based editing, the design of the donor template is critical.
   Both single-stranded oligodeoxynucleotides (ssODNs) and plasmid-based donors can be used.[5]
- Alternative Delivery Methods: While plasmid transfection is common, other delivery methods such as electroporation of ribonucleoprotein (RNP) complexes can also be used in conjunction with PolQi2 treatment.[13][14]



#### Conclusion

The use of the Pol0 inhibitor **PolQi2**, particularly as part of the 2iHDR strategy, represents a significant advancement in the field of genome editing. By modulating the cellular DNA repair pathways, researchers can substantially improve the precision and efficiency of their desired genomic modifications. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of **PolQi2** in a wide range of genome editing experiments, ultimately accelerating both fundamental research and the development of novel therapeutics.

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